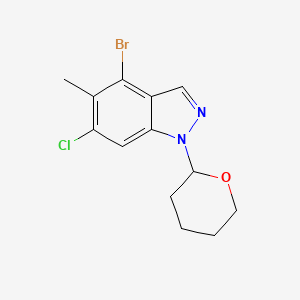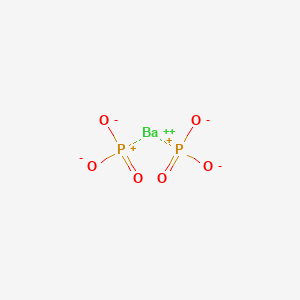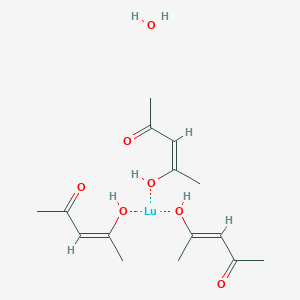![molecular formula C7H13ClN2O B8218123 (5R)-2,7-diazaspiro[4.4]nonan-1-one;hydrochloride](/img/structure/B8218123.png)
(5R)-2,7-diazaspiro[4.4]nonan-1-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-2,7-diazaspiro[4.4]nonan-1-one;hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework provides a rigid and constrained structure, which can be beneficial in drug design for enhancing binding affinity and selectivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-2,7-diazaspiro[4.4]nonan-1-one;hydrochloride typically involves the formation of the spirocyclic core through cyclization reactions. One common method is the condensation of a diamine with a cyclic ketone under acidic conditions to form the spirocyclic intermediate. This intermediate is then subjected to further functionalization to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(5R)-2,7-diazaspiro[4.4]nonan-1-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable solvent and sometimes a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
(5R)-2,7-diazaspiro[4.4]nonan-1-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may enhance binding affinity and selectivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (5R)-2,7-diazaspiro[4.4]nonan-1-one;hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows for a rigid and constrained conformation, which can enhance binding to target proteins or enzymes. This binding can modulate the activity of the target, leading to the desired biological or chemical effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazepane: Another spirocyclic compound with similar structural features.
1,4-Oxazepane: A related compound with an oxygen atom in the ring structure.
Spiro[4.5]decane: A spirocyclic compound with a different ring size and composition.
Uniqueness
(5R)-2,7-diazaspiro[4.4]nonan-1-one;hydrochloride is unique due to its specific spirocyclic structure and the presence of nitrogen atoms in the ring. This provides distinct chemical and biological properties that can be advantageous in various applications. The rigid and constrained conformation of the spirocyclic core can enhance binding affinity and selectivity, making it a valuable compound in drug design and materials science.
Properties
IUPAC Name |
(5R)-2,7-diazaspiro[4.4]nonan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c10-6-7(2-4-9-6)1-3-8-5-7;/h8H,1-5H2,(H,9,10);1H/t7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDLZPWCKCCRIU-OGFXRTJISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCNC2=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@]12CCNC2=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]oxymethyl dihydrogen phosphate](/img/structure/B8218054.png)
![(1R,2R,5S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B8218066.png)
![3-Methoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B8218067.png)

![[(2S,3R,4S,5R)-2-acetoxy-4-benzyloxy-5-(benzyloxymethyl)-5-vinyl-tetrahydrofuran-3-yl] acetate](/img/structure/B8218079.png)



![4-Methoxypyrazolo[1,5-a]pyridin-5-amine](/img/structure/B8218100.png)
![[rel-(3aS,4S,6R,6aR)-4-(hydroxymethyl)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]methanol](/img/structure/B8218108.png)
![Methyl 2-[3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl]acetate hydrochloride](/img/structure/B8218114.png)



